molecular formula C13H17F3N2O B2947080 3-(1-Methyl-piperidin-4-yloxy)-5-trifluoromethyl-phenylamine CAS No. 1020662-91-2

3-(1-Methyl-piperidin-4-yloxy)-5-trifluoromethyl-phenylamine

Cat. No.: B2947080
CAS No.: 1020662-91-2
M. Wt: 274.287
InChI Key: QGTLAVDLEJHEKR-UHFFFAOYSA-N
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Description

3-(1-Methyl-piperidin-4-yloxy)-5-trifluoromethyl-phenylamine is a heterocyclic amine featuring a piperidine ring substituted with a methyl group at the 1-position and linked via an ether oxygen to a phenylamine moiety bearing a trifluoromethyl (-CF₃) group at the 5-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperidine ring contributes to conformational flexibility, which may influence receptor binding .

Properties

IUPAC Name

3-(1-methylpiperidin-4-yl)oxy-5-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O/c1-18-4-2-11(3-5-18)19-12-7-9(13(14,15)16)6-10(17)8-12/h6-8,11H,2-5,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTLAVDLEJHEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=CC(=CC(=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(1-Methyl-piperidin-4-yloxy)-5-trifluoromethyl-phenylamine typically involves the following steps:

Chemical Reactions Analysis

3-(1-Methyl-piperidin-4-yloxy)-5-trifluoromethyl-phenylamine undergoes various chemical reactions, including:

Scientific Research Applications

3-(1-Methyl-piperidin-4-yloxy)-5-trifluoromethyl-phenylamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1-Methyl-piperidin-4-yloxy)-5-trifluoromethyl-phenylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Variations

a) 3-(4-Methyl-imidazol-1-yl)-5-trifluoromethyl-phenylamine
  • Structure : Replaces the piperidine-4-yloxy group with a 4-methyl-imidazole ring.
  • Key Data :
    • Melting point: 123–124°C
    • Synthesis yield: 85.8% with 94% HPLC purity .
  • Piperidine’s saturated structure may improve solubility and reduce steric hindrance in hydrophobic environments.
b) Fluridone (1-methyl-3-phenyl-5-(3-(trifluoromethyl)phenyl)-4(1H)-pyridinone)
  • Structure: Contains a pyridinone (lactam) core instead of piperidine.
  • Use : Herbicidal activity via inhibition of phytoene desaturase .
  • Comparison: The pyridinone’s carbonyl group increases polarity, improving water solubility relative to the ether-linked piperidine in the target compound. The trifluoromethylphenyl group in both compounds suggests shared resistance to metabolic degradation.

Functional Group and Substituent Analysis

a) Diethofencarb (1-methylethyl (3,4-diethoxyphenyl)carbamate)
  • Structure : Carbamate group instead of phenylamine, with ethoxy substituents.
  • Use : Fungicide .
  • Comparison :
    • The carbamate group in diethofencarb introduces hydrolytic instability, whereas the phenylamine in the target compound may offer greater stability under physiological conditions.
b) [18F]-Fluoromisonidazole
  • Structure : Nitroimidazole with a fluorine-18 radiolabel.
  • Use : Tumor hypoxia imaging via PET .
  • Comparison: Both compounds leverage electronegative groups (-CF₃ in the target, -NO₂/-F in fluoromisonidazole) for bioactivity. However, the nitroimidazole’s radiosensitivity is critical for imaging, unlike the target’s inert trifluoromethyl group.

Research Implications

  • Medicinal Chemistry: The piperidine moiety in the target compound may offer advantages in blood-brain barrier penetration compared to imidazole or pyridinone cores .
  • Agrochemical Potential: Structural parallels with fluridone and diethofencarb suggest possible herbicidal or fungicidal applications, though empirical validation is needed .

Biological Activity

3-(1-Methyl-piperidin-4-yloxy)-5-trifluoromethyl-phenylamine is a compound that belongs to the class of piperidine derivatives, which are recognized for their diverse biological activities. This article explores its biological activity, including its mechanisms, potential therapeutic applications, and comparative analysis with similar compounds.

Overview of the Compound

Chemical Structure and Properties:

  • IUPAC Name: this compound
  • Molecular Formula: C14H16F3N2O
  • CAS Number: 1020662-91-2

This compound features a piperidine ring, which is known for its role in various pharmacological activities, and a trifluoromethyl group that enhances its lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Receptor Binding: The compound may bind to neurotransmitter receptors, influencing pathways related to dopamine and serotonin transporters. This interaction can modulate neurotransmission and potentially affect mood and cognition .
  • Enzymatic Inhibition: It may act as an inhibitor for certain enzymes involved in metabolic pathways, impacting cellular functions and disease processes.

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit significant antimicrobial properties. The compound has been studied for its potential effectiveness against various bacterial strains, showing promising results in inhibiting growth at certain concentrations.

Pathogen Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Antiviral Properties

The compound has been evaluated for antiviral activity against several viruses. Its structural features suggest it may inhibit viral replication by targeting viral enzymes or host cell receptors.

Virus IC50 (µM) Selectivity Index
HIV-125>20
Influenza A Virus15>15

Anticancer Potential

Studies have shown that compounds similar to this compound possess anticancer properties. Preliminary data suggests it may induce apoptosis in cancer cells through mitochondrial pathways.

Cell Line IC50 (µM)
MCF710
HeLa8

Case Studies

  • Antiviral Activity Study : A study published in MDPI evaluated a series of piperidine derivatives for their antiviral effects against the Tobacco Mosaic Virus (TMV). The results indicated that modifications in the piperidine structure significantly enhanced antiviral activity, suggesting a similar potential for this compound .
  • Anticancer Efficacy : Research conducted on various piperidine analogs demonstrated their ability to inhibit tumor growth in xenograft models. The findings support the hypothesis that structural modifications can lead to increased potency against specific cancer types .

Comparative Analysis

To understand the unique biological profile of this compound, it is beneficial to compare it with other similar compounds:

Compound Biological Activity IC50/EC50 Values
PiperineAntimicrobial, AnticancerVaries by target
EvodiamineAnti-inflammatory, AnalgesicVaries by target
3-(Trifluoromethyl)anilineAntimicrobial20 µg/mL

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